molecular formula C10H24N2 B14909103 (4S,5S)-2,7-dimethyloctane-4,5-diamine

(4S,5S)-2,7-dimethyloctane-4,5-diamine

Cat. No.: B14909103
M. Wt: 172.31 g/mol
InChI Key: LKIULKWWFDXWAO-UWVGGRQHSA-N
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Description

(4S,5S)-2,7-dimethyloctane-4,5-diamine is an organic compound with a unique stereochemistry, characterized by the presence of two chiral centers at the 4th and 5th positions of the octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,7-dimethyloctane-4,5-diamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic asymmetric synthesis using chiral Co-salen-catalyzed epoxide ring-opening reactions . This method ensures high enantioselectivity and yields the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,7-dimethyloctane-4,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(4S,5S)-2,7-dimethyloctane-4,5-diamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-2,7-dimethyloctane-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-2,7-dimethyloctane-4,5-diamine is unique due to its specific arrangement of methyl groups and amine functionalities, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

(4S,5S)-2,7-dimethyloctane-4,5-diamine

InChI

InChI=1S/C10H24N2/c1-7(2)5-9(11)10(12)6-8(3)4/h7-10H,5-6,11-12H2,1-4H3/t9-,10-/m0/s1

InChI Key

LKIULKWWFDXWAO-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(C)C)N)N

Canonical SMILES

CC(C)CC(C(CC(C)C)N)N

Origin of Product

United States

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